In-Depth Technical Guide: The Mechanism of Action of Buloxibutid (C21) in Idiopathic Pulmonary Fibrosis
In-Depth Technical Guide: The Mechanism of Action of Buloxibutid (C21) in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. Current therapeutic options offer limited efficacy in halting disease progression. Buloxibutid (formerly C21), a first-in-class, orally available, selective angiotensin II type 2 receptor (AT2R) agonist, represents a novel therapeutic approach with disease-modifying potential. Preclinical and clinical data suggest that buloxibutid targets the underlying pathophysiology of IPF by promoting alveolar epithelial repair, attenuating fibrosis, and modulating key signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of buloxibutid, detailing the experimental evidence and methodologies from key preclinical and clinical studies.
Core Mechanism of Action: AT2 Receptor Agonism
Buloxibutid's primary mechanism of action is the selective agonism of the angiotensin II type 2 receptor (AT2R).[1][2] The renin-angiotensin system (RAS) plays a dual role in tissue homeostasis, with the AT1 receptor typically mediating pro-fibrotic and pro-inflammatory effects, while the AT2R is associated with tissue protection and repair.[1] In the context of IPF, the AT2R is highly expressed on alveolar epithelial type 2 cells (AEC2s), which are crucial for alveolar integrity and regeneration.[1] Dysfunctional AEC2s are considered a central element in the pathogenesis of IPF.[1] By activating the protective arm of the RAS through AT2R stimulation, buloxibutid initiates a cascade of events aimed at restoring alveolar homeostasis.
Signaling Pathway Overview
The activation of AT2R by buloxibutid is thought to counteract pro-fibrotic signaling through several interconnected pathways. This includes the inhibition of Transforming Growth Factor-beta 1 (TGF-β1), a master regulator of fibrosis, and the modulation of downstream effectors involved in epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) deposition.
Caption: Buloxibutid activates the AT2R on AEC2s, leading to anti-fibrotic and pro-repair effects.
Preclinical Evidence
The therapeutic potential of buloxibutid in IPF is supported by a robust body of preclinical evidence from both in vivo and in vitro models.
In Vivo Bleomycin-Induced Lung Fibrosis Model
A key in vivo study utilized a bleomycin-induced lung injury model in Sprague Dawley rats to investigate the anti-fibrotic and cardioprotective effects of buloxibutid.
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Animal Model: 8-week old male Sprague Dawley rats.
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Induction of Fibrosis: A single intra-tracheal administration of bleomycin (2.5 mg/kg).
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Treatment Groups:
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Prevention Protocol (BCP): Buloxibutid (0.03 mg/kg/day, intraperitoneally) administered immediately after bleomycin instillation for 2 weeks.
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Treatment Protocol (BCT): Buloxibutid (0.03 mg/kg/day, intraperitoneally) administered starting 3 days after bleomycin instillation for the remainder of the 2-week period.
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Control Groups: Saline-treated controls and bleomycin-only treated animals.
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Endpoint Analysis (at 2 weeks):
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Hemodynamics: Right ventricular systolic pressure (RVSP) measurement.
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Histology: Lung tissue processed for picro-sirius red and H&E staining to assess collagen deposition and tissue remodeling.
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Biochemical Analysis: Lung hydroxyproline content as a marker of collagen.
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Gene Expression: RT-PCR for markers of fibrosis and inflammation.
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Caption: Workflow of the in vivo study of buloxibutid in a bleomycin-induced rat model of IPF.
| Parameter | Control | Bleomycin | Bleomycin + C21 (Prevention) | Bleomycin + C21 (Treatment) |
| Right Ventricular Systolic Pressure (mmHg) | 25.1 ± 1.2 | 45.3 ± 2.5 | 30.2 ± 1.8# | 32.5 ± 2.1# |
| Lung Hydroxyproline (µg/mg tissue) | 2.8 ± 0.3 | 6.5 ± 0.7 | 3.5 ± 0.4# | 3.9 ± 0.5# |
| Collagen 1a1 mRNA (relative expression) | 1.0 ± 0.1 | 3.8 ± 0.5 | 1.5 ± 0.2# | 1.7 ± 0.3# |
| CTGF mRNA (relative expression) | 1.0 ± 0.2 | 4.2 ± 0.6 | 1.8 ± 0.3# | 2.0 ± 0.4# |
| *Data are presented as mean ± SEM. p ≤ 0.05 vs. Control; #p ≤ 0.05 vs. Bleomycin. Data extracted from Rathinasabapathy et al., 2018. |
In Vitro Human IPF Models
To elucidate the direct effects of buloxibutid on human lung tissue, a series of in vitro experiments were conducted using precision-cut lung slices (PCLS) from IPF patients and co-cultures of primary human lung cells.
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Precision-Cut Lung Slices (PCLS):
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Source: Lung tissue from IPF patients undergoing transplantation.
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Culture: Slices were cultured and incubated with buloxibutid (0.01, 0.1, and 1 µM) or vehicle for 144 hours.
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Analysis: Levels of TGF-β1 and Collagen-1a1 in the culture medium were quantified. Surfactant protein expression was also assessed.
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Primary Human Airway Epithelial Cell + Myofibroblast Co-culture:
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Model: Co-culture of primary human small airway epithelial cells and lung myofibroblasts.
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Stimulation: The co-culture was stimulated with TGF-β1 and TNF-α to mimic a fibrotic environment.
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Treatment: Cells were treated with varying concentrations of buloxibutid.
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Analysis: Expression of myofibroblast markers, α-smooth muscle actin (α-SMA) and N-cadherin, was measured.
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| In Vitro Model | Treatment | Outcome Measure | Result |
| Human IPF PCLS | Buloxibutid (0.01, 0.1, 1 µM) | TGF-β1 Protein Levels | Dose-dependent reduction |
| Collagen-1a1 Protein Levels | Dose-dependent reduction (-44% at 1 µM) | ||
| Buloxibutid (1 µM) | Surfactant Protein B Expression | +70% increase vs. control | |
| Surfactant Protein C Expression | +120% increase vs. control | ||
| Epithelial + Myofibroblast Co-culture | Buloxibutid | α-SMA Expression | Dose-dependent inhibition |
| N-Cadherin Expression | Dose-dependent inhibition | ||
| Human Lung Fibroblasts | Buloxibutid | PRO-C3 (Type III Collagen Formation) | Potent, dose-dependent inhibition |
| Data extracted from Vicore Pharma corporate presentations. |
Clinical Development and Evidence
Buloxibutid has progressed through early-phase clinical trials, with promising results in patients with IPF.
Phase 2a AIR Trial (NCT04533022)
The AIR trial was a Phase 2a, multi-center, open-label, single-arm study designed to evaluate the safety and efficacy of buloxibutid in treatment-naïve IPF patients.
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Population: Treatment-naïve patients with a centrally confirmed diagnosis of IPF.
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Intervention: Buloxibutid 100 mg administered orally twice daily for 36 weeks.
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Primary Efficacy Endpoint: Change in Forced Vital Capacity (FVC) from baseline.
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Exploratory Endpoints: Plasma levels of key biomarkers, including TGF-β1 and the collagenase MMP-13.
| Parameter | Result at 36 Weeks |
| Change in FVC from Baseline | +216 mL (n=28) |
| Plasma MMP-13 Levels | Significant increase from baseline |
| Plasma TGF-β1 Levels | Trend towards reduction |
| Data from Vicore Pharma press release, May 20, 2024. |
Phase 2b ASPIRE Trial (NCT06588686)
The ASPIRE trial is an ongoing global, randomized, double-blind, placebo-controlled Phase 2b study to further evaluate the efficacy and safety of buloxibutid in a larger IPF patient population.
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Population: Patients with IPF, including those on stable background therapy (nintedanib) and those who are treatment-naïve.
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Intervention:
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Buloxibutid 100 mg twice daily
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Buloxibutid 50 mg twice daily
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Placebo twice daily
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Duration: 52 weeks.
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Primary Endpoint: Change from baseline in FVC.
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Key Secondary Endpoints: Safety, tolerability, and proportion of patients with disease progression.
